4-Chloro-5-methoxybenzimidazole
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Overview
Description
4-Chloro-5-methoxybenzimidazole is a heterocyclic aromatic compound with the molecular formula C8H7ClN2O. It is part of the benzimidazole family, which is known for its diverse pharmacological properties. This compound is characterized by a benzene ring fused to an imidazole ring, with chlorine and methoxy substituents at the 4 and 5 positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxybenzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloro-2-nitroaniline with methoxyacetic acid under acidic conditions, followed by reduction and cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents is optimized to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-methoxybenzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amino derivatives .
Scientific Research Applications
4-Chloro-5-methoxybenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methoxybenzimidazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
5-Methoxybenzimidazole: Lacks the chlorine substituent, which may affect its biological activity.
4-Chlorobenzimidazole: Lacks the methoxy group, leading to different chemical properties.
2-Methylbenzimidazole: Substitution at the 2 position instead of the 4 and 5 positions
Uniqueness: 4-Chloro-5-methoxybenzimidazole is unique due to the presence of both chlorine and methoxy groups, which can influence its reactivity and biological activity. These substituents can enhance its stability and interaction with molecular targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-chloro-5-methoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-6-3-2-5-8(7(6)9)11-4-10-5/h2-4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXELIBRJQFMUNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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